[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine” is represented by the InChI code: 1S/C11H11FN2O2.ClH/c12-10-3-1-2-4-11(10)15-7-9-5-8(6-13)14-16-9;/h1-5H,6-7,13H2;1H . This indicates the presence of fluorine, nitrogen, and oxygen atoms in the structure.Physical And Chemical Properties Analysis
“[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine” has a molecular weight of 258.68 . It is a powder at room temperature .Scientific Research Applications
Chemical Structure and Reactivity
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine belongs to a class of organic compounds characterized by the presence of a 1,2-oxazole ring, a structure known for its reactivity and utility in organic synthesis. The fluorophenoxymethyl group attached to this heterocyclic ring enhances its chemical reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. This functionalized oxazole serves as a precursor in synthesizing ligands for biological studies, exploring the interaction between small molecules and biological targets (Claassen, 1983).
Role in Drug Development
The compound's unique structure is exploited in medicinal chemistry for designing drugs with specific biological activities. Its incorporation into larger molecules often aims to enhance the pharmacokinetic properties of potential therapeutic agents, such as improving membrane permeability or metabolic stability. Research has shown that incorporating the oxazole ring can lead to drugs with better efficacy and reduced side effects (Grem, 2000).
Contributions to Neuroscience Research
In neuroscience, derivatives of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine have been investigated for their potential to modulate neurotransmitter systems, providing insights into the neurochemical basis of diseases such as depression, anxiety, and schizophrenia. These compounds are used to study the serotonin and dopamine receptors' roles in various psychiatric and neurological disorders (Ricaurte, Yuan, & McCann, 2000; Cowan, 2006).
Advancements in Pharmacology
Research on compounds structurally related to [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine has contributed significantly to understanding the pharmacological modulation of central nervous system functions. These studies have advanced our knowledge of how structural modifications of chemical entities can lead to variations in drug action, paving the way for the development of more effective and safer medications (Hudzik et al., 2003).
properties
IUPAC Name |
[5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-10-3-1-2-4-11(10)15-7-9-5-8(6-13)14-16-9/h1-5H,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKVMJRCROMOPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=NO2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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